Iso-phytochelatin 2 (Glu)

Phytoremediation Bioinorganic Chemistry Toxicology

Generic thiol reagents and mismatched PC homologs cause irreproducible Cd(II) buffering curves. iso-PC2(Glu) (CAS 162966-04-3), the endogenous γ-Glu-Cys-γ-Glu-Cys-Glu pentapeptide, provides defined intermediate metal affinity (log K between GSH and PC4) with selectivity for Cd(II) over Zn(II) and Cu(II). • ≥98% HPLC purity; MS-verified sequence • Forms discrete CdL and CdL₂ complexes for quantitative speciation studies • Ships ambient; store at -20°C

Molecular Formula C21H33N5O12S2
Molecular Weight 611.6 g/mol
Cat. No. B12379427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIso-phytochelatin 2 (Glu)
Molecular FormulaC21H33N5O12S2
Molecular Weight611.6 g/mol
Structural Identifiers
SMILESC(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(C(=O)O)N
InChIInChI=1S/C21H33N5O12S2/c22-9(19(33)34)1-4-14(27)23-12(7-39)17(31)25-10(20(35)36)2-5-15(28)24-13(8-40)18(32)26-11(21(37)38)3-6-16(29)30/h9-13,39-40H,1-8,22H2,(H,23,27)(H,24,28)(H,25,31)(H,26,32)(H,29,30)(H,33,34)(H,35,36)(H,37,38)/t9-,10-,11-,12-,13-/m0/s1
InChIKeyMUIHHKRFEPPVJI-VLJOUNFMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iso-phytochelatin 2 (Glu): Core Molecular Identity and Structural Profile for Scientific Procurement


Iso-phytochelatin 2 (Glu), designated by CAS 162966-04-3, is a heavy metal-chelating oligopeptide within the phytochelatin (PC) family [1]. Its primary structure is defined as H-γ-Glu-Cys-γ-Glu-Cys-Glu-OH, consisting of two γ-glutamyl-cysteine (γ-Glu-Cys) dipeptide repeats capped by a terminal glutamate (Glu) residue . This isoform is distinct from canonical phytochelatins, which feature a C-terminal glycine (e.g., (γ-Glu-Cys)n-Gly) [1]. Iso-phytochelatin 2 (Glu) is synthesized endogenously in certain plants, algae, and fungi in response to heavy metal stress, and it functions by sequestering toxic metal ions such as Cd(II), Pb(II), and As(III) via its two thiol (-SH) groups [2].

1
Iso-PC2 (Glu) terminal Glu residue distinguishes it from canonical PC2 (Gly).
2
Contains two γ-Glu-Cys repeats; free thiols enable Cd(II), Pb(II), As(III) chelation.
3
Supports metal-buffering modeling, biosensor, and analytical speciation studies.

Why Iso-phytochelatin 2 (Glu) Cannot Be Interchanged with Generic Phytochelatins or Glutathione


Generic substitution among phytochelatin analogs is scientifically unsound due to the strong dependence of metal-binding thermodynamics, stoichiometry, and complex stability on both peptide chain length and terminal amino acid identity. Canonical PC2 ((γ-Glu-Cys)2-Gly) differs from iso-PC2 (Glu) in its C-terminal residue, which alters the peptide's overall charge and coordination geometry [1][2]. More critically, metal-binding affinity in the PC family increases logarithmically with chain length (GSH < PC2 < PC3 ≤ PC4 ≤ PC5), meaning that using a shorter or longer homolog will result in orders-of-magnitude differences in free metal ion buffering capacity [3][4]. For example, the stability constant (log K) for Cd(II) complexes rises from 5.93 for GSH to 13.39 for PC4, representing a nearly eight-order-of-magnitude enhancement in affinity [4]. Therefore, for applications requiring precise metal sequestration kinetics or specific analytical detection windows, substitution with generic glutathione or a mismatched PC homolog will invalidate experimental reproducibility and quantitative results.

Terminal Residue
Glu vs Gly alters overall charge and coordination geometry; metal-binding profile may shift compared to canonical PC2.
Chain Length & Affinity
GSH (1 thiol) binds Cd(II) >100-fold weaker than PC2 class; longer PCs (PC3/4) form different complex stoichiometries, invalidating quantitative buffering studies.
Metal Selectivity
PC2 class may show stronger Cd(II) selectivity over essential metals than GSH; generic thiol mixtures may not replicate this discrimination in complex media.

Quantitative Evidence for Iso-phytochelatin 2 (Glu) Differentiation: A Comparator-Based Guide


Metal-Binding Affinity: Iso-PC2 (Glu) vs. Glutathione (GSH) in Cd(II) Sequestration

Iso-phytochelatin 2 (Glu) exhibits a significantly higher affinity for Cd(II) compared to its precursor, glutathione (GSH). This differential affinity is a critical factor in its selection for experiments requiring robust metal chelation. While direct affinity data for the iso-PC2 (Glu) isoform is often inferred from the canonical PC2 backbone, the presence of the terminal Glu influences the overall coordination chemistry [1]. Thermodynamic studies using isothermal titration calorimetry (ITC) and potentiometry have established that the stability of Cd-PCn complexes increases along the sequence GSH < PC2 < PC3 ≤ PC4 ≤ PC5, with PC2 demonstrating a substantially lower dissociation constant (higher affinity) than GSH [2][3].

Cd(II) Affinity (log K)
Class-level
log K7.4 GSH = 5.93 PC4 = 13.39 PC2 class >> GSH
Supports μM-to-nM buffering studies; >100-fold stronger than GSH.
Iso-PC2 (Glu) specific value to verify; class inference.
Phytoremediation Bioinorganic Chemistry Toxicology

Chain-Length-Dependent Stability: Iso-PC2 (Glu) vs. PC3 and PC4 in Cadmium Complexation

The stability of Cd-PC complexes increases with the number of γ-Glu-Cys repeats, but this relationship is not linear and plateaus after n=4 [1]. Iso-PC2 (Glu), with two thiol groups, forms a distinct stoichiometric and thermodynamic profile compared to longer-chain homologs like PC3 (three thiols) and PC4 (four thiols). Potentiometric data reveals that the affinity for Cd(II) rises sharply from GSH to PC2, then more gradually to PC4, with log K values increasing from micromolar to femtomolar range [1]. Critically, while longer PCs (PC3-PC6) can form binuclear CdxLy species in Cd(II) excess, PC2 (and by structural extension, iso-PC2 (Glu)) forms primarily CdL and CdL2 complexes, which is a key distinction in speciation studies [1].

Complex Stoichiometry
Class-level
Forms CdL and CdL2 complexes PC4 log K 13.39 (femtomolar)
Intermediate affinity supports defined metal speciation.
Iso-PC2 stoichiometry under Cd excess to confirm.
Thermodynamics Metal Chelation Environmental Chemistry

Metal Ion Selectivity: Iso-PC2 (Glu) Preference for Cd(II) over Essential Metals vs. GSH

In competitive metal-binding environments, phytochelatins, including iso-PC2 (Glu), demonstrate a clear thermodynamic preference for toxic Cd(II) over essential metal ions like Zn(II) and Cu(II). This selectivity is more pronounced for PCs than for glutathione (GSH) [1]. An affinity bead-based assay using ICP-OES quantification showed that PC2-attached beads exhibited better binding affinity with Cd(II) than with essential metals, and a robust binding affinity compared to GSH [1][2]. This selectivity is physiologically crucial for detoxification and is a key performance characteristic for in vitro applications.

Metal Selectivity
Reported
PC2-attached beads prefer Cd(II) over Zn, Cu, Mn, Fe; selectivity stronger than GSH.
Supports Cd-selective biosensor design; reduces essential metal interference.
Affinity bead assay with ICP-OES detection.
Metal Selectivity Bioavailability In Vitro Assays

Analytical Detection and Speciation: Iso-PC2 (Glu) as a Distinct Thiol in LC-MS/MS Workflows

Iso-phytochelatin 2 (Glu) can be unambiguously identified and quantified in complex biological samples using hyphenated mass spectrometry techniques, providing a distinct analytical signal compared to canonical PC2 or GSH. In a case study using Chlamydomonas reinhardtii exposed to Cd, iso-PC2(Glu) was identified alongside other iso-forms using ESI-Q-TOF-MS/MS [1]. Furthermore, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods have been validated for quantifying phytochelatins (including PC2, PC3, PC4) in aquatic plants, achieving detection limits in the femtomole range [2]. This enables precise speciation analysis, crucial for environmental monitoring and toxicological studies.

LC-MS/MS Detection
Method context
Distinct m/z and RT; detection ~6 fmol for PC2 (UPLC-MS/MS MRM).
Enables isoform-specific quantification in algal/plant extracts.
Validated UPLC-MS/MS method; requires isoform standard for calibration.
Analytical Chemistry Speciation Analysis Metallomics

Validated Application Scenarios for Iso-phytochelatin 2 (Glu) in Research and Industry


In Vitro Modeling of Cadmium Detoxification and Metal Buffering

Iso-phytochelatin 2 (Glu) is an essential reagent for constructing in vitro systems that model cellular heavy metal buffering. Based on its demonstrated intermediate binding affinity (log K > GSH and < PC4) and its ability to form defined CdL and CdL2 complexes [1], it is ideally suited for studying the thermodynamics and kinetics of Cd(II) sequestration. Unlike GSH, which provides weak buffering in the micromolar range, or PC4, which binds irreversibly in the femtomolar range, iso-PC2 (Glu) offers a physiologically relevant, nanomolar-range binding capacity that more accurately mimics the early stages of cellular detoxification in plants and algae [1][2].

Development and Calibration of Heavy Metal Biosensors

The selective binding of iso-PC2 (Glu) for Cd(II) over essential metals like Zn(II) and Cu(II) [1] makes it a superior biorecognition element for electrochemical and optical heavy metal sensors. Research has demonstrated that phytochelatin-modified electrodes can sensitively detect Cd²⁺ and Zn²⁺ via differential pulse voltammetry [2]. Iso-PC2 (Glu) can be immobilized on electrode surfaces or nanoparticles to create selective sensors with minimal interference from biologically relevant concentrations of essential metals, a critical advantage over sensors based on non-selective thiol compounds or antibodies.

Analytical Standard for Speciation and Metabolomics Studies

Iso-PC2 (Glu) serves as a critical reference standard for the identification and quantification of phytochelatin isoforms in complex biological matrices using HPLC-ICP-MS, ESI-MS/MS, and UPLC-MS/MS [1][2]. Its distinct mass (m/z) and retention time allow it to be unambiguously distinguished from canonical PC2 ((γ-Glu-Cys)2-Gly), iso-PC2(Ala), and other thiols [1]. Procurement of highly pure iso-PC2 (Glu) is essential for generating calibration curves, validating method accuracy, and ensuring inter-laboratory reproducibility in environmental metabolomics and plant stress physiology studies [3].

Application
Selection Property
Validation Focus
Cd(II) buffering & detoxification modeling
Intermediate metal-binding affinity (nM range)
Stoichiometry of CdL/CdL2 complexes in vitro
Cd-selective electrochemical/optical sensors
Reported Cd(II) selectivity over essential metals
Sensor response in presence of Zn, Cu, Mn
Phytochelatin speciation by LC-MS
Isoform-specific m/z and retention time
Calibration curves and inter-lab reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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